molecular formula C16H16ClFO4S B3037501 1-(2-Chloro-4-fluorophenoxy)-3-[(4-methylphenyl)sulfonyl]-2-propanol CAS No. 478079-86-6

1-(2-Chloro-4-fluorophenoxy)-3-[(4-methylphenyl)sulfonyl]-2-propanol

Cat. No. B3037501
CAS RN: 478079-86-6
M. Wt: 358.8 g/mol
InChI Key: UMZLSSWWKLJBKP-UHFFFAOYSA-N
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Description

1-(2-Chloro-4-fluorophenoxy)-3-[(4-methylphenyl)sulfonyl]-2-propanol (CFMPSP) is a compound that has been studied for its potential applications in scientific research. It is a fluorinated phenoxy-alcohol derivative with a unique structure that has been used in a variety of research studies. In

Scientific Research Applications

1. Antiandrogenic Applications

1-(2-Chloro-4-fluorophenoxy)-3-[(4-methylphenyl)sulfonyl]-2-propanol has been utilized in the synthesis of nonsteroidal antiandrogens, such as ICI 176334. This compound has shown potential in the treatment of androgen-responsive diseases, offering an alternative to steroid-based therapies (Tucker, Chesterson, & Crook, 1988).

2. Synthesis of Quizalofop-P-tefuryl

This chemical has been used in the synthesis of Quizalofop-P-tefuryl, an agricultural herbicide. The synthesis process demonstrated advantages such as simplicity and high yield, making it suitable for industrial production (Wang Jin-yan, 2014).

3. Acetylcholinesterase Inhibition

Research indicates that derivatives of this compound, like 1-chloro-3-phenoxy-2-propanone, are competitive acetylcholinesterase inhibitors. This suggests potential applications in the development of treatments for conditions like Alzheimer's disease (Dafforn et al., 1982).

4. Antidepressant Drug Synthesis

The compound has been employed as a chiral intermediate in synthesizing antidepressant drugs. Its ability to produce specific enantiomers highlights its importance in creating more targeted and potentially effective pharmaceuticals (Choi et al., 2010).

5. Proton Exchange Membranes in Fuel Cells

A variant of this compound has been incorporated into sulfonated poly (aryl ether sulfone) containing 1, 3, 4-oxadiazole, used as proton exchange membranes for medium-high temperature fuel cells. This application underscores its significance in advancing fuel cell technology (Jingmei Xu et al., 2013).

properties

IUPAC Name

1-(2-chloro-4-fluorophenoxy)-3-(4-methylphenyl)sulfonylpropan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClFO4S/c1-11-2-5-14(6-3-11)23(20,21)10-13(19)9-22-16-7-4-12(18)8-15(16)17/h2-8,13,19H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMZLSSWWKLJBKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC(COC2=C(C=C(C=C2)F)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClFO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401158769
Record name 1-(2-Chloro-4-fluorophenoxy)-3-[(4-methylphenyl)sulfonyl]-2-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401158769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Chloro-4-fluorophenoxy)-3-[(4-methylphenyl)sulfonyl]-2-propanol

CAS RN

478079-86-6
Record name 1-(2-Chloro-4-fluorophenoxy)-3-[(4-methylphenyl)sulfonyl]-2-propanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=478079-86-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Chloro-4-fluorophenoxy)-3-[(4-methylphenyl)sulfonyl]-2-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401158769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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